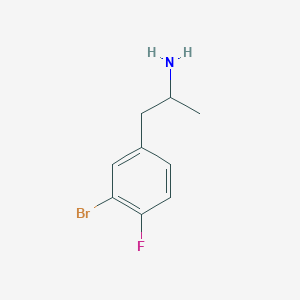
1-(3-Bromo-4-fluorophenyl)propan-2-amine
Vue d'ensemble
Description
“1-(3-Bromo-4-fluorophenyl)propan-2-amine” is a chemical compound with the CAS Number: 910383-85-6 . It has a molecular weight of 232.1 . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
“1-(3-Bromo-4-fluorophenyl)propan-2-amine” is a liquid at room temperature . It has a molecular weight of 232.1 .Applications De Recherche Scientifique
Synthesis and Crystal Structure
1-(3-Bromo-4-fluorophenyl)propan-2-amine is involved in the synthesis of various chemically significant compounds. For instance, amino-3-fluorophenyl boronic acid was synthesized from a related bromo-fluoroaniline derivative through several chemical steps, highlighting the use of similar compounds in complex chemical syntheses. This derivative has applications in constructing glucose sensing materials that operate at physiological pH levels, demonstrating its utility in biomedical applications (Das et al., 2003).
Enantioenriched Synthesis
The compound has been used in stereoselective syntheses, particularly in creating enantioenriched derivatives. For example, 1-[2-bromo(het)aryloxy]propan-2-amines were synthesized using enzymatic strategies, yielding high selectivity enantiomers. These compounds are precursors for important pharmaceutical agents like Levofloxacin, showcasing their significance in drug synthesis (Mourelle-Insua et al., 2016).
Crystallographic and Quantum Analysis
The structural and interaction analysis of compounds related to 1-(3-Bromo-4-fluorophenyl)propan-2-amine has been performed using crystallographic and quantum theoretical approaches. For instance, the crystal structures of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines were determined, and their noncovalent interactions were characterized using the quantum theory of atoms-in-molecules (QTAIM). Such studies provide insights into the molecular structures and interaction energies, useful in material sciences and pharmaceutical research (El-Emam et al., 2020).
Antibacterial and Antioxidant Properties
Compounds synthesized from derivatives of 1-(3-Bromo-4-fluorophenyl)propan-2-amine, such as 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine, have been studied for their antibacterial and antioxidant properties. These studies are crucial for developing new pharmaceutical agents with potential therapeutic applications (Арутюнян et al., 2012).
Heterocyclic Compound Synthesis
The compound is used in the synthesis of heterocyclic compounds, which are a core part of many pharmaceuticals. For instance, synthesis pathways involving similar bromo-fluorophenyl compounds have been developed to create biologically active compounds, highlighting the versatility and importance of these compounds in synthetic organic chemistry (Wang et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-bromo-4-fluorophenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-6(12)4-7-2-3-9(11)8(10)5-7/h2-3,5-6H,4,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKBPMSITKOWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)F)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-fluorophenyl)propan-2-amine | |
CAS RN |
910383-85-6 | |
| Record name | 1-(3-bromo-4-fluorophenyl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B3301443.png)
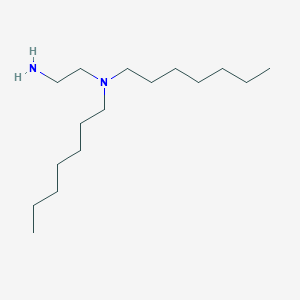

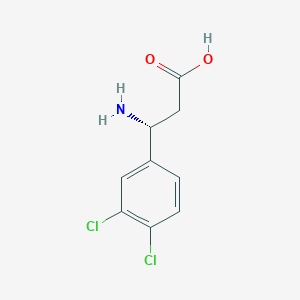
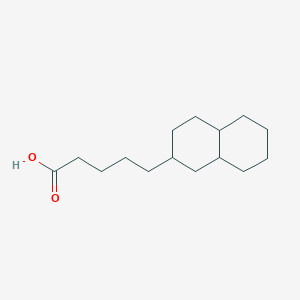

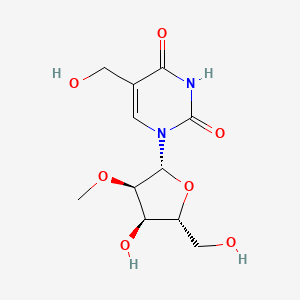

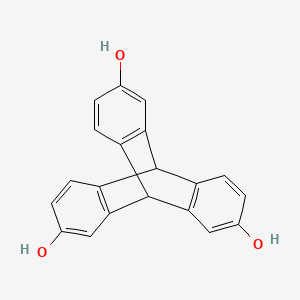
![4,11,17-Triiodopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene](/img/structure/B3301500.png)
![[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3301508.png)
